molecular formula C10H8N2O B3358843 4H-Imidazo[2,1-c][1,4]benzoxazine CAS No. 82296-08-0

4H-Imidazo[2,1-c][1,4]benzoxazine

Cat. No.: B3358843
CAS No.: 82296-08-0
M. Wt: 172.18 g/mol
InChI Key: OLSKHRIBLYNWSS-UHFFFAOYSA-N
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Description

4H-Imidazo[2,1-c][1,4]benzoxazine is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a benzoxazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Imidazo[2,1-c][1,4]benzoxazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a novel synthesis of this compound has been carried out under two sets of conditions, leading to products with differing functionalities . The effect of substituents on the cyclization step has been investigated, and the reactions of the functional groups of the new ring system have been studied .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic routes for large-scale production. This would include selecting cost-effective reagents, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 4H-Imidazo[2,1-c][1,4]benzoxazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions depend on the functional groups present in the molecule and the reaction conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4H-Imidazo[2,1-c][1,4]benzoxazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential therapeutic properties, including its activity against various diseases. The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.

Mechanism of Action

The mechanism of action of 4H-Imidazo[2,1-c][1,4]benzoxazine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the biological context in which the compound is used. For example, it may interact with enzymes, receptors, or other proteins to exert its effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

4H-Imidazo[2,1-c][1,4]benzoxazine can be compared with other similar compounds, such as imidazo[1,2-a]quinolines, imidazo[1,2-a]quinoxalines, and imidazo[2,1-b]benzothiazoles . These compounds share structural similarities but differ in their specific ring systems and functional groups. The uniqueness of this compound lies in its specific ring fusion and the presence of both imidazole and benzoxazine rings, which contribute to its distinct chemical and biological properties.

Conclusion

This compound is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis, chemical reactions, and biological activities make it a valuable subject of study in medicinal chemistry and related disciplines.

Properties

IUPAC Name

4H-imidazo[2,1-c][1,4]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-2-4-9-8(3-1)12-6-5-11-10(12)7-13-9/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSKHRIBLYNWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC=CN2C3=CC=CC=C3O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701002597
Record name 4H-Imidazo[2,1-c][1,4]benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82296-08-0
Record name 4H-Imidazo(2,1-c)(1,4)benzoxazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082296080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS003171312
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373536
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4H-Imidazo[2,1-c][1,4]benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-IMIDAZO(2,1-C)(1,4)BENZOXAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S9YN6EG3V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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